molecular formula C7H3Cl3O B1294631 2,5-Dichlorobenzoyl chloride CAS No. 2905-61-5

2,5-Dichlorobenzoyl chloride

Cat. No.: B1294631
CAS No.: 2905-61-5
M. Wt: 209.5 g/mol
InChI Key: RSINFFVFOTUDEC-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzoyl chloride (CAS No. 2905-61-5) is a halogenated aromatic acyl chloride with the molecular formula C₇H₃Cl₃O and a molecular weight of 209.5 g/mol . It is synthesized via Friedel-Crafts acylation of 2,5-dichlorobenzene with phosgene (using AlCl₃ as a catalyst) or through chlorination of 2,5-dichlorotoluene followed by hydrolysis . This compound is a critical intermediate in organic synthesis, particularly for pharmaceuticals (e.g., proteasome inhibitors like ixazomib citrate ), agrochemicals, and dyes. Its reactivity stems from the electron-withdrawing chlorine substituents at the 2- and 5-positions, which enhance electrophilicity at the carbonyl carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzoyl chloride can be synthesized through the Friedel-Crafts acylation of 2,5-dichlorobenzene with phosgene. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2,5-dichlorotoluene followed by hydrolysis. The chlorination step is catalyzed by azodiisobutyronitrile, and the resulting 2,5-dichlorotrichlorotoluene is hydrolyzed to yield the target compound .

Chemical Reactions Analysis

Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with a range of nucleophiles to yield derivatives critical in pharmaceutical and agrochemical synthesis:

Reaction with Amines

2,5-Dichlorobenzoyl chloride reacts with primary/secondary amines to form substituted benzamides. For example:
Reagents : Arylamines (e.g., aniline derivatives)
Conditions : Pyridine (base), room temperature, anhydrous DCM .
Product : 2,5-Dichlorobenzamide derivatives (yields: 59–91%) .

Reaction with Alcohols

Esterification occurs under basic conditions:
Reagents : Methanol, ethanol, or substituted alcohols
Conditions : Triethylamine, reflux in THF or toluene .
Product : 2,5-Dichlorobenzoate esters (e.g., methyl-2,5-dichlorobenzoate) .

Reaction with Thiols

Thioesters form via nucleophilic acyl substitution:
Reagents : Aliphatic/aromatic thiols
Conditions : Room temperature, inert atmosphere .
Product : Thioester derivatives with applications in polymer synthesis.

Friedel-Crafts Acylation

The compound serves as an acylating agent in electrophilic aromatic substitution, enabling synthesis of benzophenone derivatives:

Reagents : Aromatic hydrocarbons (e.g., 1,4-dichlorobenzene)
Catalyst : AlCl₃ (Lewis acid)
Conditions : 140–175°C, solvent-free or in DCM .

SubstrateTemp (°C)Time (h)Yield (%)Purity (%)Source
1,4-Dichlorobenzene175397>99
Toluene110246498

Product : 2,5-Dichlorobenzophenone (key intermediate in pesticide synthesis) .

Hydrolysis

Hydrolytic degradation occurs in aqueous environments:
Reagents : H₂O (moisture-sensitive)
Conditions : Ambient temperature, accelerated by heat .
Product : 2,5-Dichlorobenzoic acid and HCl .

Reduction and Oxidation

  • Reduction : LiAlH₄ reduces the acyl chloride to 2,5-dichlorobenzyl alcohol .
  • Oxidation : KMnO₄ oxidizes the aromatic ring to dicarboxylic acids under acidic conditions .

Scientific Research Applications

Organic Synthesis

  • Building Block for Pharmaceuticals : 2,5-Dichlorobenzoyl chloride is extensively used in the synthesis of various pharmaceutical compounds. It serves as an acylating agent in reactions that form biologically active molecules, including enzyme inhibitors and receptor ligands.
  • Polymer Production : The compound is utilized to produce poly(2,5-benzophenone)s, which exhibit high thermal stability and solubility in organic solvents. These polymers are potentially applicable in high-performance plastics and coatings.

Biological Applications

  • Plant Growth Regulator : this compound functions as a plant growth regulator. It has been shown to influence the growth of crops such as sorghum and soybean when applied in gaseous or aqueous forms .

Industrial Applications

  • Agrochemicals : The compound is used in the formulation of agrochemicals due to its effectiveness in modifying plant growth patterns and improving crop yields .
  • Dyes and Colorants : It acts as an intermediate in the production of various dyes and colorants used in textiles and other industries.

Data Table: Applications Overview

Application AreaSpecific UsesRemarks
Pharmaceuticals Synthesis of enzyme inhibitorsKey role in drug development
Polymers Production of poly(2,5-benzophenone)sHigh thermal stability
Agriculture Plant growth regulatorEnhances crop yields
Dyes Intermediate for colorantsUsed in textile industry

Case Studies

  • Pharmaceutical Development : A study demonstrated the synthesis of a novel enzyme inhibitor using this compound as an acylating agent. The resulting compound exhibited significant biological activity against targeted enzymes involved in disease pathways.
  • Agricultural Impact : Field trials conducted with sorghum treated with this compound showed a marked increase in growth rates compared to untreated controls. This highlights its potential utility as an effective plant growth regulator.
  • Polymer Research : Research into poly(2,5-benzophenone)s revealed that variations in synthesis conditions using this compound could tailor polymer properties for specific applications such as coatings that require high durability.

Mechanism of Action

The mechanism of action of 2,5-dichlorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles by forming a covalent bond with the nucleophilic atom, typically nitrogen, oxygen, or sulfur. This reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product .

Comparison with Similar Compounds

Positional Isomers of Dichlorobenzoyl Chlorides

The position of chlorine substituents on the benzene ring significantly impacts reactivity, steric effects, and applications. Key isomers include:

Compound Chlorine Positions Molecular Weight (g/mol) Key Differences Applications References
2,5-Dichlorobenzoyl chloride 2, 5 209.5 High electrophilicity due to symmetric substitution; used in proteasome inhibitors (e.g., ixazomib citrate). Pharmaceuticals, agrochemicals
2,4-Dichlorobenzoyl chloride 2, 4 209.5 Asymmetric substitution reduces steric hindrance; more reactive in nucleophilic substitutions. Herbicides, polymer intermediates
2,6-Dichlorobenzoyl chloride 2, 6 209.5 Ortho-substitution creates steric hindrance, reducing reactivity with bulky nucleophiles. Specialty chemicals
3,5-Dichlorobenzoyl chloride 3, 5 209.5 Para-substitution pattern enhances thermal stability; widely used in polymer synthesis. Industrial coatings, adhesives

Key Insight : The 2,5-isomer’s symmetry balances electronic activation and steric accessibility, making it ideal for pharmaceutical synthesis. In contrast, the 3,5-isomer’s para-substitution favors industrial applications requiring thermal stability .

Substituted Benzoyl Chlorides with Additional Functional Groups

Methyl-Substituted Derivatives

  • 4-Chloro-3,5-dimethylbenzoyl chloride : The methyl groups increase steric bulk, reducing reaction rates with large nucleophiles. This compound is favored in fine chemical synthesis where selectivity is critical .
  • 3,5-Dichloro-4-methylbenzoyl chloride : The methyl group at the 4-position enhances lipophilicity, improving bioavailability in drug derivatives .

Fluoro- and Alkoxy-Substituted Derivatives

  • 4-n-Butoxy-3,5-difluorobenzoyl chloride: The butoxy group improves solubility in nonpolar solvents, while fluorine atoms enhance electrophilicity. Used in liquid crystal and polymer synthesis .
  • 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride : The dichlorobenzyl ether moiety enables interactions with biological targets, making it a candidate for anticancer agents .

Key Insight : Functional groups like methyl or alkoxy modify solubility and steric effects, expanding utility in niche applications such as materials science or targeted drug delivery .

Halogenated Derivatives Beyond Chlorine

  • 2,5-Dichlorobenzoyl fluoride (C₇H₃Cl₂FO): The fluorine atom increases electrophilicity but reduces stability in aqueous environments. Used in fluorinated polymer synthesis .
  • Brominated analogs (e.g., 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride): Bromine’s polarizability enhances binding to aromatic receptors in medicinal chemistry .

Key Insight : Fluorine and bromine substituents tailor reactivity for specialized applications, though their cost and stability trade-offs limit widespread use .

Data Tables

Table 1: Structural and Reactivity Comparison of Dichlorobenzoyl Chlorides

Compound Substituent Positions Melting Point (°C) Reactivity with Amines Key Application
This compound 2,5-Cl 40–42 High (forms stable amides) Proteasome inhibitors
3,5-Dichlorobenzoyl chloride 3,5-Cl 55–57 Moderate Polymer crosslinkers
4-Chloro-3,5-dimethylbenzoyl chloride 4-Cl, 3,5-CH₃ 68–70 Low (steric hindrance) Asymmetric synthesis

Biological Activity

2,5-Dichlorobenzoyl chloride (C7H3Cl3O) is an important compound in organic synthesis, particularly known for its role as an acylating agent in Friedel-Crafts reactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized primarily through the Friedel-Crafts acylation of 2,5-dichlorobenzene with phosgene, often utilizing Lewis acid catalysts like aluminum chloride (AlCl3) to facilitate the reaction. The compound possesses a molecular weight of approximately 232.06 g/mol and features two chlorine atoms attached to a benzene ring, which enhances its chemical reactivity and biological activity.

Target and Mode of Action:

  • The primary target of this compound is aromatic compounds, where it acts through Friedel-Crafts acylation to introduce the 2,5-dichlorobenzoyl group into various substrates.
  • It forms covalent bonds with nucleophilic groups such as amines and hydroxyl groups in proteins, leading to stable acylated products.

Biochemical Pathways:

  • The compound can undergo hydrolysis in the presence of water, resulting in the formation of 2,5-dichlorobenzoic acid and hydrochloric acid. This reaction is significant for understanding its stability and degradation in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance:

  • A series of compounds derived from similar structures demonstrated activity against gram-positive bacteria and mycobacterial strains. These compounds exhibited a spectrum of action comparable to clinically used antibiotics such as ampicillin and rifampicin .
  • The introduction of halogen atoms into molecular structures has been shown to enhance antibacterial activity significantly .

Proteasome Inhibition

One notable derivative, (2,5-Dichlorobenzoyl)glycylleucine, has been identified as a proteasome inhibitor:

  • This compound has shown promise in preclinical studies for treating various cancers, including multiple myeloma. Its mechanism involves inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors that promote cancer cell death.

Research Findings

A summary table of key findings related to the biological activity of this compound and its derivatives is provided below:

Compound Biological Activity Mechanism
This compoundAcylating agent in organic synthesisFriedel-Crafts acylation
(2,5-Dichlorobenzoyl)glycylleucineProteasome inhibition; anticancer potentialInhibition of proteasome activity
Various cinnamic anilidesAntimicrobial against gram-positive bacteriaInteraction with bacterial cell walls

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of 4-chlorocinnamanilides and their derivatives against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Some derivatives showed submicromolar activity, indicating strong potential as antimicrobial agents .
  • Cytotoxicity Assessment : Research on (2,5-Dichlorobenzoyl)glycylleucine revealed minimal cytotoxicity towards primary porcine monocyte-derived macrophages while demonstrating significant efficacy against cancer cell lines.

Q & A

Basic Questions

Q. What are the common synthesis routes for 2,5-dichlorobenzoyl chloride, and what factors influence their yields?

Answer: Two primary synthesis routes are documented:

  • Route 1 (m-Xylene-based): Involves sequential chlorination (side-chain and ring), hydrolysis, and decarbonylation. Key factors affecting yield include reaction temperature, chlorine gas flow rate, and catalyst efficiency. Optimized conditions yield 63.03% (based on m-xylene) with 99.2% purity .
  • Route 2 (p-Aminobenzoic acid-based): Utilizes chlorination with FeCl₃, low-temperature diazotization, and reaction with thionyl chloride. This method achieves >75% yield, attributed to milder conditions and reduced waste .
    Methodological Insight: Single-factor experiments are critical for optimizing parameters like temperature and stoichiometry. For reproducibility, confirm intermediate purity at each step via TLC or HPLC.

Q. What safety precautions are necessary when handling this compound?

Answer:

  • PPE Requirements: Impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats. Respiratory protection (e.g., NIOSH-approved mask) is mandatory in poorly ventilated areas .
  • First Aid:
    • Inhalation: Immediate removal to fresh air; administer artificial respiration if needed .
    • Skin Contact: Wash thoroughly with soap and water; seek medical attention for irritation .
  • Storage: Store in corrosion-resistant containers at ≤25°C, away from moisture and bases .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Answer:

  • Analytical Techniques:
    • ¹H NMR: Confirm structure via aromatic proton splitting patterns and absence of impurities (e.g., residual solvents) .
    • Mass Spectrometry (MS): Compare molecular ion peaks (m/z 209.46) with reference data. Note: Public spectral libraries (e.g., NIST) may lack comprehensive entries, necessitating in-house validation .
  • Purity Assessment: Titration (for active chloride) or GC-MS to quantify byproducts like unreacted intermediates.

Advanced Research Questions

Q. What methodologies are effective in optimizing the synthesis of this compound for higher yields?

Answer:

  • Reaction Engineering:
    • Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance chlorination efficiency .
    • Solvent Selection: Polar aprotic solvents (e.g., DCM) improve solubility of intermediates during hydrolysis .
  • Process Control: Use design of experiments (DoE) to identify interactions between variables (e.g., temperature, Cl₂ flow rate). For example, excessive chlorination may lead to over-substitution, reducing yield .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Answer:

  • Cross-Validation: Combine multiple techniques (e.g., ¹H NMR, FTIR, and elemental analysis) to resolve ambiguities. For instance, FTIR can confirm carbonyl (C=O) stretch at ~1770 cm⁻¹, distinguishing it from esters or amides.
  • Synthetic Controls: Compare spectra with independently synthesized batches or commercial standards (if available). Note: Commercial samples may vary in purity, requiring rigorous drying to exclude moisture interference .

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

Answer:

  • Engineering Controls:
    • Ventilation: Use fume hoods or closed-system reactors to prevent vapor exposure .
    • Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
  • Thermal Stability: Monitor exothermic reactions (e.g., thionyl chloride addition) using jacketed reactors with cooling loops. DSC/TGA studies can preempt decomposition risks during scale-up .

Properties

IUPAC Name

2,5-dichlorobenzoyl chloride
Source PubChem
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InChI

InChI=1S/C7H3Cl3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RSINFFVFOTUDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
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DSSTOX Substance ID

DTXSID4062698
Record name Benzoyl chloride, 2,5-dichloro-
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Molecular Weight

209.5 g/mol
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CAS No.

2905-61-5
Record name 2,5-Dichlorobenzoyl chloride
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Record name 2,5-DICHLOROBENZOYL CHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Dichlorobenzoyl chloride
2,5-Dichlorobenzoyl chloride
2,5-Dichlorobenzoyl chloride
2,5-Dichlorobenzoyl chloride
2,5-Dichlorobenzoyl chloride
2,5-Dichlorobenzoyl chloride

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